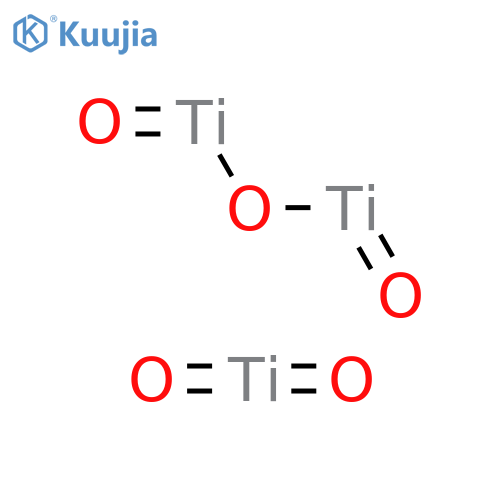Cas no 12065-65-5 (Titanium oxide)

Titanium oxide structure
商品名:Titanium oxide
Titanium oxide 化学的及び物理的性質
名前と識別子
-
- TITANIUM OXIDE
- TITANIUM OXIDE BLACK
- TITANIUM DIOXIDE ANATASE FOR PAINT
- TITANIUM DIOXIDE RUTIL
- TITANIUM DIOXIDE - ANATASE GRADE B101
- TIO2 ANATASE
- TITANIUM DIOXIDE FIBER GRADE
- TITANIUM DI OXIDE B101
- TIO2 ANATASE B101
- TIO2-ENAMEL GRADE-5FCL
- TITANIUM DIOXIDE ANATESE
- TITANIUM DIOXIDE FOR PAIN
- TITANIUM DIOXIDE PIGMENT
- trititanium pentoxide
- dititanium(III) titanium(IV) oxide
- TITANIUMOXIDE
- TITANIUM OXIDE (TI3O5)
- 12065-65-5
- dioxotitanium;oxo(oxotitaniooxy)titanium
- Calcium Fluoride (CaF2) Sputtering Targets
- AKOS015913933
- Titanium oxide
-
- MDL: MFCD00210650
- インチ: InChI=1S/5O.3Ti
- InChIKey: KEYBBJSJLXNJNN-UHFFFAOYSA-N
- ほほえんだ: O=[Ti]=O.O=[Ti]O[Ti]=O
計算された属性
- せいみつぶんしりょう: 223.81800
- どういたいしつりょう: 223.818395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 52.4
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.5Ų
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 4.20
- ゆうかいてん: 1800°C
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: Soluble in hot concentrated sulfuric acid, hydrofluoric acid and alkali.
- PSA: 77.51000
- LogP: -0.54360
- ようかいせい: 未確定
- じょうきあつ: No data available
Titanium oxide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Titanium oxide 税関データ
- 税関コード:2823000000
- 税関データ:
中国税関番号:
2823000000
Titanium oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 769657-50G |
Titanium(III,IV) oxide |
12065-65-5 | granular, size 0.8-4mm | 50G |
¥1298.09 | 2022-02-24 | |
| abcr | AB208472-100 g |
Titanium oxide, 99.9% (metals basis), 3-10mm Pieces; . |
12065-65-5 | 99.9% | 100 g |
€352.00 | 2023-07-20 | |
| abcr | AB209966-50 g |
Titanium oxide; 99.9% (metals basis), Pellets, approx. 8-9mm dia x 7-9mm thick |
12065-65-5 | 50g |
€375.00 | 2021-09-16 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009900-500g |
Titanium oxide |
12065-65-5 | 99.9%() | 500g |
¥2164 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009900-5g |
Titanium oxide |
12065-65-5 | 99.9%() | 5g |
¥47 | 2023-09-10 | |
| abcr | AB208472-25 g |
Titanium oxide, 99.9% (metals basis), 3-10mm Pieces; . |
12065-65-5 | 99.9% | 25 g |
€123.80 | 2023-07-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009900-25g |
Titanium oxide |
12065-65-5 | 99.9%() | 25g |
¥178 | 2023-09-10 | |
| abcr | AB208472-25g |
Titanium oxide, 99.9% (metals basis), 3-10mm Pieces; . |
12065-65-5 | 99.9% | 25g |
€128.60 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268702-500g |
Titanium(Ⅱ,Ⅲ) oxide |
12065-65-5 | 99.9% metals basis | 500g |
¥3382.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268702-25g |
Titanium(Ⅱ,Ⅲ) oxide |
12065-65-5 | 99.9% metals basis | 25g |
¥237.00 | 2024-08-09 |
Titanium oxide 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
推奨される供給者
Amadis Chemical Company Limited
(CAS:12065-65-5)Titanium oxide

清らかである:99%
はかる:100g
価格 ($):217.0